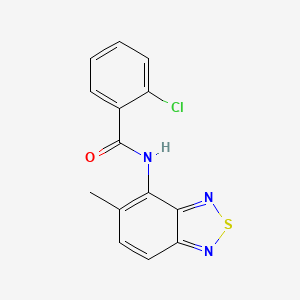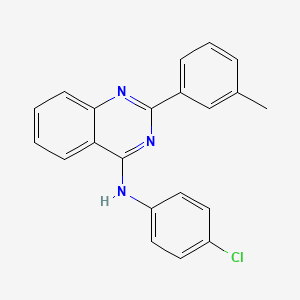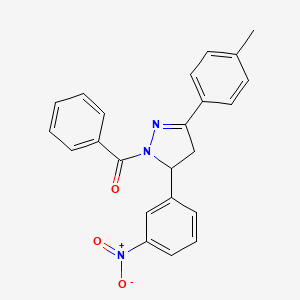![molecular formula C33H25N3O5 B11647728 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11647728.png)
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide is a complex organic compound with a unique structure. It is characterized by its pentacyclic framework and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~
Properties
Molecular Formula |
C33H25N3O5 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C33H25N3O5/c37-31(34-20-11-8-12-21(18-20)36(40)41)26(17-19-9-2-1-3-10-19)35-32(38)29-27-22-13-4-5-14-23(22)28(30(29)33(35)39)25-16-7-6-15-24(25)27/h1-16,18,26-30H,17H2,(H,34,37) |
InChI Key |
LMAQIYCMSJFVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11647647.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11647652.png)

![[(4-{5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}phenyl)sulfanyl]acetic acid](/img/structure/B11647671.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11647675.png)
![N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11647683.png)
![Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11647698.png)

![2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B11647706.png)

![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647711.png)
![3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11647717.png)
![2-[(4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11647723.png)
![3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11647726.png)
